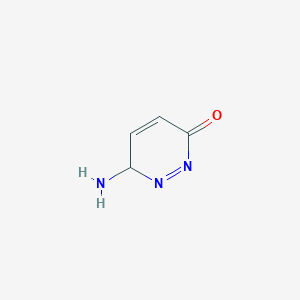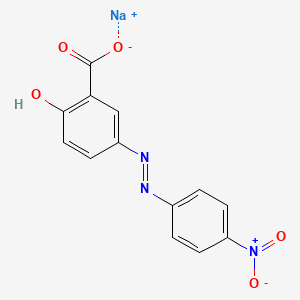
6-iodo-6H-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-6H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4INO3 and a molecular weight of 289.03 g/mol . . This compound is characterized by the presence of an iodine atom attached to the benzoxazine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-6H-3,1-benzoxazine-2,4-dione typically involves the iodination of isatoic anhydride. One common method includes the reaction of isatoic anhydride with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-iodo-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine may yield an amide derivative, while reaction with a thiol could produce a thioether .
Aplicaciones Científicas De Investigación
6-iodo-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-iodo-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
6-nitro-6H-3,1-benzoxazine-2,4-dione: Similar structure but with a nitro group instead of an iodine atom.
6-chloro-6H-3,1-benzoxazine-2,4-dione: Contains a chlorine atom instead of iodine.
6-bromo-6H-3,1-benzoxazine-2,4-dione: Features a bromine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 6-iodo-6H-3,1-benzoxazine-2,4-dione imparts unique reactivity and binding properties compared to its chloro, bromo, and nitro analogs . This makes it particularly valuable in applications requiring specific halogen interactions.
Propiedades
Fórmula molecular |
C8H4INO3 |
|---|---|
Peso molecular |
289.03 g/mol |
Nombre IUPAC |
6-iodo-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |
Clave InChI |
HJOSRYDBUUSDMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)OC(=O)C2=CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



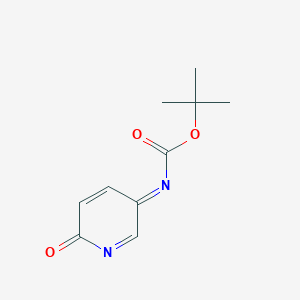
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)
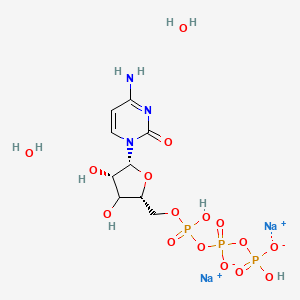
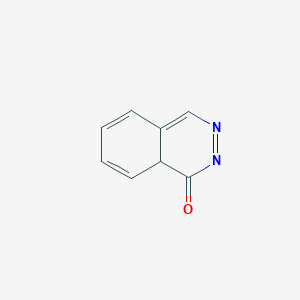
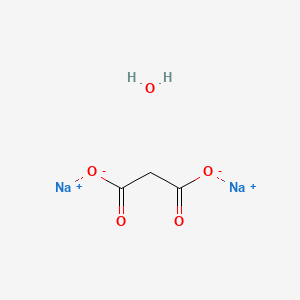
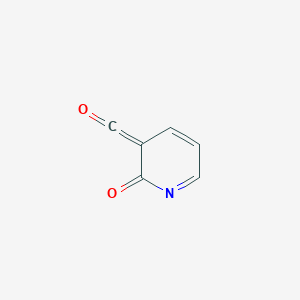
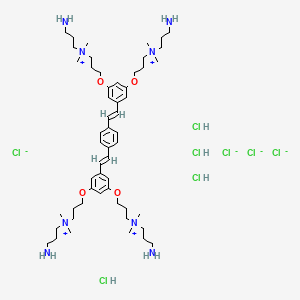

![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
